![molecular formula C23H25NO4 B2782747 2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid CAS No. 2361635-03-0](/img/structure/B2782747.png)
2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an isoindole group, and a carboxylic acid group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, 4-Methoxyphenylacetic acid, a related compound, can be prepared by esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst .Chemical Reactions Analysis
The compound, due to its functional groups, can participate in a variety of chemical reactions. For example, carboxylic acids can react with bases to form salts and water, a process known as neutralization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, 4-Methoxyphenylacetic acid, a related compound, is described as pale yellow or off-white colored flakes that severely irritate skin and eyes .Scientific Research Applications
Organic Synthesis
This compound can be used in the field of organic synthesis . For instance, it can be obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .
Pharmaceutical Intermediates
The compound can be employed in the synthesis of pharmaceutical intermediates . These intermediates can then be used to produce various drugs, including synthetic anti-adrenergic drugs and cosmetics with ultraviolet absorption .
Bioactive Compounds
The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds . They have shown antimalarial and HIV-1 protease inhibitory activities.
Emulsion Bioreactor
The compound can be produced using an emulsion bioreactor containing lipase from Serratia marcescens . The kinetics of the hydrolyzing reaction and purification of the compound from the reaction mixture were investigated to provide a basis for industrial application of this bioreactor .
Photosensitizers
Products of this type are generally used as active photosensitizers in psoralen and UVA (PUVA) therapy . Thus, they can be employed in the treatment of various skin diseases .
Castagnoli–Cushman Reaction
The compound can be used in the Castagnoli–Cushman reaction . This reaction is a condensation of imines with cyclic anhydrides and has been considered as an efficient tool for the synthesis of pyrrolidones and piperidones, as well as their fused and heteroatom-substituted analogues .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some indole derivatives show inhibitory activity against certain viruses by interacting with specific proteins .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary greatly, depending on the specific derivative and target.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-28-18-12-10-16(11-13-18)15-24-20(17-7-3-2-4-8-17)23(22(26)27)14-6-5-9-19(23)21(24)25/h2-4,7-8,10-13,19-20H,5-6,9,14-15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBYVHKTNANQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3(CCCCC3C2=O)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
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